molecular formula C9H9ClO2S B8648887 O-(1-Chloroethyl) S-Phenyl Thiocarbonate

O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Cat. No.: B8648887
M. Wt: 216.68 g/mol
InChI Key: MSKUAMMKERLBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(1-Chloroethyl) S-Phenyl Thiocarbonate is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

1-chloroethyl phenylsulfanylformate

InChI

InChI=1S/C9H9ClO2S/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

MSKUAMMKERLBDC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)SC1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzenethiol (50 g, 450 mmol) and 1-chloroethyl chloroformate (65 g, 450 mmol) in CH2Cl2 (300 mL) was cooled to 0-4° C. in an ice-water bath. To the mixture was added a solution of triethylamine (450 mmol) in dichloromethane (200 mL) dropwise over 30 min. The reaction was removed from the ice bath and stirred at ambient temperature for 12 h. The reaction was washed with water (3×500 mL), the organic phase was separated, dried over anhydrous magnesium sulfate and concentrated in vacuo to afford the product as a pale yellow liquid (96 g, 98.5%). 1H NMR (CDCl3, 400 MHz): δ 1.82 (d, 3H), 6.6 (q, 1H), 7.2-7.4 (m, 5H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
450 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
98.5%

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